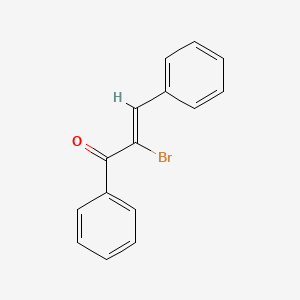
Tetramethyltetrathiafulvalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyltetrathiafulvalene is an organic compound that belongs to the family of tetrathiafulvalenes. It is known for its unique electronic properties, making it a significant material in the field of molecular electronics. The compound consists of a tetrathiafulvalene core with four methyl groups attached, which enhances its stability and electronic characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetramethyltetrathiafulvalene can be synthesized through various methods. One common approach involves the reaction of 4,5-dimethyl-1,3-dithiol-2-thione with 4,5-dimethyl-1,3-dithiol-2-one in the presence of a base such as sodium methoxide. The reaction typically occurs in a solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves electrocrystallization techniques. This method allows for the formation of high-purity crystals, which are essential for applications in electronic devices. The process involves the oxidation of this compound in an electrochemical cell, leading to the formation of radical cation salts .
Analyse Chemischer Reaktionen
Types of Reactions
Tetramethyltetrathiafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as iodine or ferric chloride.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include radical cation salts, which exhibit unique electronic properties. These salts are often used in the development of molecular conductors and superconductors .
Wissenschaftliche Forschungsanwendungen
Tetramethyltetrathiafulvalene has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which tetramethyltetrathiafulvalene exerts its effects is primarily through its ability to donate and accept electrons. This property makes it an excellent candidate for use in electronic devices. The molecular targets and pathways involved include interactions with various anions and cations, leading to the formation of charge transfer complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrathiafulvalene: The parent compound of tetramethyltetrathiafulvalene, known for its electronic properties but less stable due to the absence of methyl groups.
Tetramethyltetraselenafulvalene: Similar in structure but contains selenium atoms instead of sulfur, leading to different electronic properties.
Uniqueness
This compound is unique due to its enhanced stability and electronic properties, which are attributed to the presence of methyl groups. This makes it more suitable for applications in molecular electronics compared to its analogs .
Eigenschaften
CAS-Nummer |
50708-37-7 |
|---|---|
Molekularformel |
C10H12S4 |
Molekulargewicht |
260.5 g/mol |
IUPAC-Name |
2-(4,5-dimethyl-1,3-dithiol-2-ylidene)-4,5-dimethyl-1,3-dithiole |
InChI |
InChI=1S/C10H12S4/c1-5-6(2)12-9(11-5)10-13-7(3)8(4)14-10/h1-4H3 |
InChI-Schlüssel |
HGOTVGUTJPNVDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C2SC(=C(S2)C)C)S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 3-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12092034.png)
![Cytidine, N-acetyl-5'-O-[bis(4-Methoxyphenyl)phenylMethyl]-2'-O-Methyl-5-Methyl-](/img/structure/B12092040.png)
![Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N'-propyl-](/img/structure/B12092047.png)
![4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-(propylamino)pentyl]-, methyl ester](/img/structure/B12092048.png)
![4-Bromo-2-ethoxybenzo[d]thiazole](/img/structure/B12092056.png)

![1-[(2-Bromo-5-fluorophenyl)methyl]azetidine](/img/structure/B12092063.png)
![3-(4-Methoxyphenyl)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12092073.png)
![tert-Butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B12092084.png)
![4-[(5-chloro-4-methoxy-2-pyridinyl)amino]-4-oxoButanoic acid](/img/structure/B12092092.png)



